molecular formula C8H8F3NO B13604303 4-(Trifluoromethyl)-1-[(hydroxyamino)methyl]benzene

4-(Trifluoromethyl)-1-[(hydroxyamino)methyl]benzene

Cat. No.: B13604303
M. Wt: 191.15 g/mol
InChI Key: XBVCFMXLPMBKCE-UHFFFAOYSA-N
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Description

N-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydroxylamine group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation ensures consistency and scalability in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which N-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition of enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(trifluoromethyl)phenyl]methyl}amine
  • N-{[4-(trifluoromethyl)phenyl]methyl}hydrazine
  • N-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine derivatives

Uniqueness

N-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine is unique due to the presence of both a trifluoromethyl group and a hydroxylamine group, which confer distinct reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

N-[[4-(trifluoromethyl)phenyl]methyl]hydroxylamine

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)7-3-1-6(2-4-7)5-12-13/h1-4,12-13H,5H2

InChI Key

XBVCFMXLPMBKCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNO)C(F)(F)F

Origin of Product

United States

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